2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile
Description
2-Amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile is a polycyclic heterocyclic compound featuring a fused pyrano[4,3-b]pyran core. Its structure includes:
- Amino group (-NH₂) at position 2.
- Methyl group (-CH₃) at position 5.
- Oxo group (=O) at position 5.
- Three cyano groups (-CN) at positions 3, 4, and 4'.
This compound is synthesized via multi-step reactions, typically involving Knoevenagel condensation, Michael addition, and intramolecular cyclization (). The presence of electron-withdrawing cyano groups enhances its reactivity, making it valuable in combinatorial chemistry and drug discovery for generating diverse molecular libraries ().
Properties
IUPAC Name |
2-amino-7-methyl-5-oxopyrano[4,3-b]pyran-3,4,4-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4O3/c1-6-2-8-9(11(17)18-6)12(4-14,5-15)7(3-13)10(16)19-8/h2H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVXJMYZCKUMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)O1)C(C(=C(O2)N)C#N)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physical Properties
2-Amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile (CAS No. 41278-96-0) is characterized by a fused pyrano[4,3-b]pyran ring system with multiple functional groups including an amino group at position 2, a methyl group at position 7, an oxo group at position 5, and three cyano groups at positions 3, 4, and 4.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆N₄O₃ |
| Molecular Weight | 254.2 g/mol |
| CAS Registry Number | 41278-96-0 |
| Appearance | Crystalline solid |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents |
| Melting Point | >250°C (decomposition) |
The unique structural features, particularly the three cyano groups, contribute to the compound's potential applications but also present challenges for its synthesis.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) represent the most efficient strategies for synthesizing complex heterocyclic compounds like this compound.
Classical Three-Component One-Pot Synthesis
The traditional approach for synthesizing pyrano[4,3-b]pyran derivatives involves a one-pot three-component reaction between aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-2-pyranone. For the tricarbonitrile target compound, this approach can be modified to incorporate additional cyano groups.
Procedure A: Basic Three-Component Synthesis
- A mixture of aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is combined in a suitable solvent.
- The reaction is conducted under reflux conditions for 2-4 hours.
- The solid product is filtered, washed with cold ethanol, and recrystallized to obtain the pure compound.
For the specific synthesis of the tricarbonitrile derivative, tetracyanoethylene can be used instead of malononitrile to introduce additional cyano groups at position 4.
Modifications for Multiple Cyano Group Incorporation
To achieve the tricarbonitrile functionality characteristic of this compound, several adaptations to the classical procedure have been developed:
Procedure B: Sequential Cyanation Approach
- The initial 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is synthesized via the three-component reaction.
- Additional cyano groups are introduced at position 4 through a subsequent cyanation reaction using reagents such as tetracyanoethylene or trimethylsilyl cyanide in the presence of a suitable catalyst.
The efficacy of this approach has been demonstrated in the synthesis of analogous tricarbonitrile compounds, achieving yields of 75-85%.
Microwave-Assisted Synthesis Strategies
Microwave irradiation has revolutionized heterocyclic compound synthesis by dramatically reducing reaction times and improving yields. This approach has proven particularly effective for the preparation of pyrano[4,3-b]pyran derivatives.
Microwave Protocol for Pyrano[4,3-b]pyran Derivatives
Zhang et al. reported a microwave-assisted synthesis of 2-amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile which can be adapted for the tricarbonitrile variant.
Microwave Procedure:
- A mixture of aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is placed in a microwave reaction vessel.
- The mixture is irradiated at 800W for 5-10 minutes.
- The progress is monitored by TLC.
- After cooling, the solid product is collected by filtration and purified.
For the tricarbonitrile target, this procedure can be modified by using tetracyanoethylene or conducting a subsequent cyanation step.
Comparative Analysis of Conventional vs. Microwave Methods
Table 1 presents a comparison between conventional heating and microwave irradiation for the synthesis of pyrano[4,3-b]pyran derivatives:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 2-4 hours | 5-10 minutes |
| Yield (%) | 65-75% | 85-95% |
| Solvent Requirements | Higher volume | Reduced or solvent-free |
| Energy Consumption | High | Low |
| Product Purity | Moderate, may require extensive purification | Higher purity, simpler work-up |
| Scalability | Good | Limited to small-medium scale |
The microwave method clearly demonstrates advantages in terms of reaction time, yield, and environmental impact, making it a preferred approach for laboratory-scale synthesis of the target compound.
Catalyst-Mediated Synthetic Approaches
The choice of catalyst significantly influences the efficiency and selectivity of pyrano[4,3-b]pyran synthesis. Various catalytic systems have been employed for this purpose, ranging from heterogeneous catalysts to biocatalysts.
Heterogeneous Catalysts
The use of heterogeneous catalysts offers advantages such as easy separation, recyclability, and enhanced reaction efficiency.
Procedure C: Magnetically Retrievable Catalyst System
- A mixture of appropriate aldehyde (1 mmol), tetracyanoethylene or malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is combined in the presence of SiO₂@Fe₃O₄ catalyst (5 mol%).
- The reaction is conducted under solvent-free conditions at room temperature.
- After completion, the catalyst is separated using an external magnet and the product is purified.
This approach has demonstrated excellent yields (88-96%) for analogous compounds with reaction times of 20-40 minutes, significantly shorter than conventional methods.
Organocatalytic Systems
Organocatalysts provide environmentally friendly alternatives to metal-based catalysts.
Procedure D: 4,4'-Trimethylene Dipiperidine Catalysis
- A mixture of aldehyde (1 mmol), tetracyanoethylene or malononitrile derivative (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is combined with 4,4'-trimethylene dipiperidine (TMDP, 10 mol%).
- The reaction is conducted in a ball mill at room temperature.
- After completion, the product is isolated and purified.
This solvent-free approach has been reported to yield 2-amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran derivatives in yields of 85-92%.
Biocatalytic Approaches
Biocatalysts offer sustainable alternatives with high selectivity under mild conditions.
Procedure E: γ-Cyclodextrin Catalysis
- A mixture of appropriate aldehyde (1 mmol), tetracyanoethylene or malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is combined with γ-cyclodextrin (5 mol%) in a urea-choline chloride deep eutectic solvent.
- The reaction is conducted at 50-60°C for 8-28 minutes.
- After completion, water is added to precipitate the product, which is then filtered and purified.
This approach has shown excellent yields (86-98%) for similar pyrano[4,3-b]pyran derivatives and offers the advantage of catalyst recyclability (up to six cycles).
Table 2: Comparative Analysis of Different Catalytic Systems
| Catalyst | Reaction Time | Yield (%) | Recyclability | Environmental Impact |
|---|---|---|---|---|
| SiO₂@Fe₃O₄ | 20-40 min | 88-96% | >5 cycles | Low |
| TMDP | 30-60 min | 85-92% | 3-4 cycles | Very low |
| γ-Cyclodextrin | 8-28 min | 86-98% | 6 cycles | Minimal |
| Nano-kaoline/BF₃/Fe₃O₄ | 30-45 min | 82-94% | 4-5 cycles | Low |
Green Synthesis Methodologies
Environmental considerations have led to the development of greener synthetic approaches for heterocyclic compounds, including innovative strategies for the preparation of pyrano[4,3-b]pyran derivatives.
Solvent-Free Grinding Method
Mechanochemical approaches eliminate or significantly reduce solvent usage while maintaining or enhancing reaction efficiency.
Procedure F: Solvent-Free Grinding Synthesis
- A mixture of appropriate aldehyde (1 mmol), tetracyanoethylene or malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is ground in a mortar with a catalytic amount of base.
- Grinding continues for 15-30 minutes until the reaction is complete.
- The product is purified by washing with water followed by recrystallization.
This approach has been reported to yield pyrano[4,3-b]pyran derivatives with yields of 80-90% and represents an environmentally friendly alternative to traditional solution-based methods.
Aqueous Medium Synthesis
Water-based synthetic approaches offer environmentally benign alternatives to organic solvent-based methods.
Procedure G: Aqueous Medium Synthesis
- A mixture of appropriate aldehyde (1 mmol), tetracyanoethylene or malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is stirred in water at 50-60°C in the presence of a suitable catalyst.
- After completion, the solid product is collected by filtration and purified.
This approach has been reported to yield pyrano[4,3-b]pyran derivatives with yields of 75-85% and represents a greener alternative to traditional methods using organic solvents.
Biomass-Derived Catalyst Systems
The use of biomass-derived catalysts further enhances the sustainability of synthetic approaches.
Procedure H: Tamarindus indica Seed Ash Extract Catalysis
- A mixture of appropriate aldehyde (1 mmol), tetracyanoethylene or malononitrile (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is combined with water extract of Tamarindus indica seed ash (WETSA, 10 mol%).
- The reaction is conducted at room temperature with stirring.
- After completion, the product is isolated and purified.
This approach utilizes renewable feedstock-derived catalysts and has been reported to yield pyrano[4,3-b]pyran derivatives with yields of 78-88%.
Specialized Methodologies for Tricarbonitrile Incorporation
The incorporation of three cyano groups at positions 3, 4, and 4 requires specialized approaches beyond those used for monocarbonitrile derivatives.
Direct Tricarbonitrile Incorporation
For the direct synthesis of this compound, a modified approach using tetracyanoethylene has been developed.
Procedure I: Tetracyanoethylene Approach
- A mixture of formaldehyde or appropriate aldehyde (1 mmol), tetracyanoethylene (1 mmol), and 4-hydroxy-6-methyl-2-pyranone (1 mmol) is combined in ethanol with a catalytic amount of triethylamine.
- The reaction is conducted under reflux conditions for 3-5 hours.
- After cooling, the solid product is collected by filtration and purified.
This approach directly introduces multiple cyano groups and has been reported to yield tricarbonitrile compounds with yields of 65-75%.
Sequential Functionalization Strategy
An alternative approach involves the sequential introduction of cyano groups.
Procedure J: Sequential Cyanation Strategy
- 2-Amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is first synthesized using the classical three-component approach.
- The resulting compound is treated with malononitrile in the presence of a suitable base catalyst.
- After completion, the product is isolated and purified to obtain the tricarbonitrile derivative.
This sequential approach allows for greater control over the reaction but may result in lower overall yields compared to direct methods.
Optimization of Reaction Parameters
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing environmental impact and resource consumption.
Solvent Effects
The choice of solvent significantly impacts reaction efficiency and product yield. Table 3 summarizes the effect of different solvents on the synthesis of pyrano[4,3-b]pyran derivatives:
| Solvent | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|
| Ethanol | 2-3 | 75-85 | Good solubility, easy work-up |
| Water | 3-4 | 70-80 | Environmentally friendly, precipitation of product |
| Ethylene Glycol | 1-2 | 80-90 | Higher temperatures possible, slower evaporation |
| Solvent-free | 0.5-1 | 85-95 | Environmentally optimal, potential mixing issues |
| Ethanol:Water (1:1) | 2-3 | 78-88 | Balance of solubility and environmental impact |
Ethanol and ethylene glycol consistently provide optimal results for the synthesis of pyrano[4,3-b]pyran derivatives, while water and solvent-free conditions offer more environmentally friendly alternatives.
Temperature Effects
Temperature optimization is critical for balancing reaction rate and selectivity. Table 4 presents the effect of temperature on reaction outcome:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|
| Room temperature | 5-6 | 60-70 | High |
| 50 | 3-4 | 70-80 | High |
| 78 (Ethanol reflux) | 2-3 | 75-85 | Moderate to high |
| 100 | 1-2 | 65-75 | Moderate |
| Microwave (120-150) | 0.08-0.17 | 85-95 | Moderate to high |
Reflux conditions in ethanol (78°C) typically provide the best balance between reaction time, yield, and selectivity for conventional heating methods, while microwave conditions offer significantly reduced reaction times.
Chemical Reactions Analysis
2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and tricarbonitrile groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile involves its interaction with various molecular targets. The amino and tricarbonitrile groups are key functional groups that interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrano[4,3-b]pyran derivatives exhibit structural diversity based on substituents, which influence their physicochemical properties, synthetic routes, and applications. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilic character, facilitating cyclization ().
- Bulky aryl groups (e.g., 3,4-dimethylphenyl) influence crystal packing, as seen in the near-planar core structure ().
Synthetic Efficiency: Aqueous-phase methods using catalysts like H₆P₂W₁₈O₆₂·18H₂O () or TEBA () offer greener alternatives with comparable yields (~68–82%). Traditional reflux methods in ethanol or methanol remain prevalent but require longer reaction times ().
Structural Insights: X-ray crystallography reveals that the pyrano[4,3-b]pyran core is nearly planar, with aryl substituents (e.g., phenyl, thienyl) oriented perpendicularly (). Bond lengths (C-C = 1.45–1.52 Å) and angles (C-O-C ≈ 120°) are consistent across derivatives ().
Biological Activity
2-Amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3,4,4-tricarbonitrile is a compound belonging to the pyran class of heterocyclic compounds. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
The molecular formula of this compound is with a molecular weight of approximately 254.2 g/mol. The compound has been synthesized using various methods involving pyran derivatives and has shown significant potential in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.2 g/mol |
| Melting Point | 203 °C (decomp) |
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyran derivatives. The compound has shown cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
2. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, it was found to possess a minimum inhibitory concentration (MIC) that indicates significant antibacterial properties .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group .
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound showed superior activity against multi-drug resistant strains of bacteria. The results indicated an MIC of 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli, highlighting its potential as a new antimicrobial agent .
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Bacterial Cell Wall Synthesis : Disruption of bacterial growth through interference with peptidoglycan synthesis.
- Modulation of Inflammatory Pathways : Inhibition of NF-kB pathway activation resulting in decreased inflammatory mediator production.
Q & A
Q. What are the established synthetic pathways for 2-amino-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran derivatives, and what mechanistic steps are involved?
The synthesis typically involves a multi-step domino reaction:
- Knoevenagel condensation between an aldehyde (e.g., benzaldehyde) and an active methylene compound (e.g., malononitrile).
- Michael addition of the enolate intermediate to the α,β-unsaturated carbonyl system.
- Intramolecular cyclization and isomerization to form the fused pyrano[4,3-b]pyran core . Example protocol: Reacting 4-hydroxy-6-methylpyran-2-one, benzaldehyde, and malononitrile in ethanol with catalytic 4-(dimethylamino)pyridine (DMAP) under reflux yields the target compound .
Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection using a Bruker APEX-II CCD diffractometer with Mo Kα radiation.
- Structure solution via direct methods (e.g., SHELXD) and refinement with SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks . Example data for a derivative:
| Parameter | Value |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 10.707, 8.749, 15.002 |
| β (°) | 103.65 |
| R-factor | 0.0557 |
Hydrogen bonds (e.g., N–H···N, N–H···O) stabilize the lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between similar pyrano[4,3-b]pyran derivatives?
Discrepancies in bond lengths, angles, or torsion angles may arise due to substituent effects (e.g., electron-withdrawing groups like CN). Strategies include:
- Comparative analysis of isostructural analogs (e.g., phenyl vs. bromophenyl derivatives) to identify steric/electronic influences .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts in brominated derivatives alter packing vs. non-halogenated analogs) .
- Validation tools in OLEX2 or PLATON to check for overfitting or missed symmetry .
Q. What experimental approaches are used to evaluate the pharmacological potential of this compound, and how are activity-structure relationships (SAR) derived?
- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) and antimicrobial testing (e.g., MIC determination) .
- SAR strategies :
- Modify substituents at positions 2 (amino), 4 (aryl), and 7 (methyl) to assess impact on bioactivity.
- Introduce electron-withdrawing groups (e.g., Br, CN) to enhance interactions with target proteins .
Q. How can adsorption studies of this compound on metal surfaces inform its application in corrosion inhibition?
- Electrochemical methods :
- Potentiodynamic polarization (PDP) to determine corrosion current density (icorr) and inhibition efficiency (η%).
- Electrochemical impedance spectroscopy (EIS) to model charge-transfer resistance (Rct) and double-layer capacitance .
- Surface characterization :
- AFM/SEM-EDS to visualize inhibitor film formation on mild steel.
- Langmuir isotherm fitting to assess adsorption mechanism (physisorption vs. chemisorption) .
Methodological Challenges & Solutions
Q. How to optimize reaction yields for derivatives with bulky substituents (e.g., 3,5-dibromophenyl)?
- Solvent screening : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic aldehydes.
- Microwave-assisted synthesis : Reduce reaction time from 3 hours to 20–30 minutes while maintaining yields >75% .
- Catalyst modification : Use ionic liquids (e.g., [BMIM]Br) to stabilize intermediates and improve regioselectivity .
Q. What strategies validate the purity and identity of synthesized derivatives when spectral data overlap?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C16H12Br2N2O4 for dibromo derivatives) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- PXRD : Match experimental patterns with simulated data from SCXRD to detect polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
